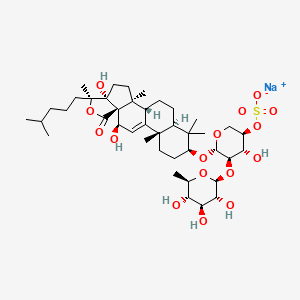
Echinoside B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echinoside B exhibits anti-tumour activities in vitro and vivo.
Aplicaciones Científicas De Investigación
Anticancer and Antifungal Properties
Echinoside B, along with its congener Echinoside A, has been synthesized for in-depth studies due to its potent anticancer and antifungal activities. The adaptability of the synthetic approach allows for the exploration of the biological effects of these compounds (Chen et al., 2017).
Mechanism of Action in Cancer Treatment
Echinoside A, closely related to Echinoside B, exhibits unique characteristics in inhibiting noncovalent binding of topoisomerase2alpha (Top2alpha) to DNA. This interference with the Top2alpha-mediated DNA cleavage and religation process leads to potent in vitro and in vivo antitumor activities, suggesting a similar potential for Echinoside B (Li et al., 2010).
Anti-Tumour and Anti-Metastasis Effects
Studies on Echinoside A and its derivatives, including Echinoside B, have shown marked anti-cancer activity in HepG2 cells. This includes blocking cell-cycle progression and inducing apoptosis through the mitochondrial pathway. These findings highlight the potential of Echinoside B in cancer treatment (Zhao et al., 2012).
Anti-Metastatic Activity via MMP-9 Signal Pathway
Echinoside A (and potentially Echinoside B) exhibits significant anti-metastatic activity through the inhibition of the MMP-9 signal pathway. This includes effects on tumor cell adhesion, migration, invasion, and angiogenesis, suggesting a broader scope for Echinoside B in cancer therapeutics (Jingfeng, 2011).
Anti-Inflammatory and Immunomodulatory Effects
While not directly related to Echinoside B, studies on Echinacea (which contains similar compounds) show potential anti-inflammatory and immunomodulatory effects. This could indicate a wider range of therapeutic applications for Echinoside B (Aarland et al., 2016).
Propiedades
Número CAS |
75410-52-5 |
|---|---|
Nombre del producto |
Echinoside B |
Fórmula molecular |
C41H66NaO17S |
Peso molecular |
886.01 |
Nombre IUPAC |
sodium (3R,4R,5R,6S)-6-(((3S,5R,8R,10S,12S,13S,17R)-12,17-dihydroxy-17-((S)-2-hydroxy-6-methylheptan-2-yl)-4,4,10,14-tetramethyl-19-oxo-1,2,3,4,5,6,7,8,10,12,14,15,16,17-tetradecahydro-14l5-14,13-(epoxymethano)cyclopenta[a]phenanthren-3-yl)oxy)-4-hydroxy-5-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-3-yl sulfate |
InChI |
InChI=1S/C41H67O17S.Na/c1-20(2)10-9-14-38(7,48)39(49)16-17-41(8)23-11-12-25-36(4,5)27(13-15-37(25,6)22(23)18-26(42)40(39,41)35(47)57-41)55-34-32(29(44)24(19-53-34)58-59(50,51)52)56-33-31(46)30(45)28(43)21(3)54-33;/h18,20-21,23-34,42-46,48-49H,9-17,19H2,1-8H3,(H,50,51,52);/q;+1/p-1/t21-,23-,24-,25+,26+,27+,28-,29+,30+,31-,32-,33+,34+,37-,38+,39+,40+;/m1./s1 |
Clave InChI |
AJTCTPPHGQDTOH-BVFRRBAHSA-M |
SMILES |
CC1(C)[C@@H](O[C@H]2[C@@H]([C@H]([C@@H](CO2)OS(=O)([O-])=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](C)O3)O)O)O)CC[C@]4(C)C5=C[C@H](O)[C@]6(C(O7)=O)[C@]([C@@](C)(O)CCCC(C)C)(O)CCC67(C)[C@]5([H])CC[C@@]14[H].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Echinoside B; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



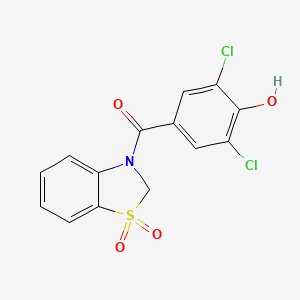
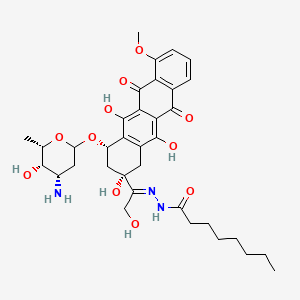
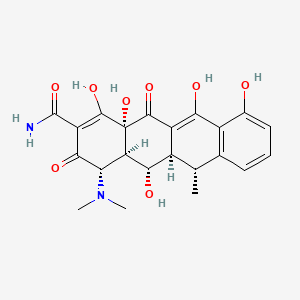
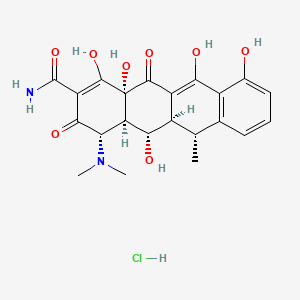
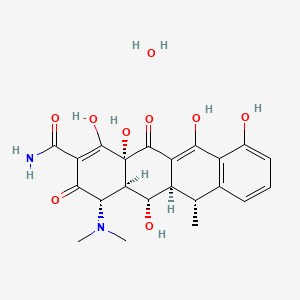

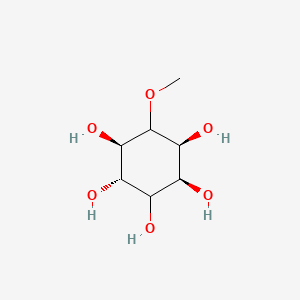
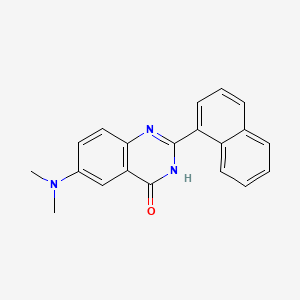



![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)